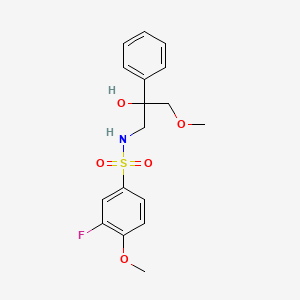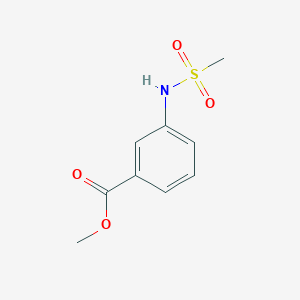
1,2,3,4-Tetrahydroisoquinoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .
作用机制
Target of Action
The primary target of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a transmembrane receptor tyrosine kinase that specifically recognizes fibrillar collagens as extracellular ligands . It plays a crucial role in fundamental cellular processes, including cell proliferation, migration, adhesion, and matrix remodeling .
Mode of Action
The compound binds to DDR1 with a high affinity, as indicated by a Kd value of 4.7 nM . It suppresses the kinase activity of DDR1, as shown by an IC50 value of 9.4 nM . This inhibition prevents the formation of critical interactions with specific amino acids in the DDR1 protein .
Biochemical Pathways
The inhibition of DDR1 by this compound affects several biochemical pathways. For instance, it has been reported to alleviate bleomycin-induced lung inflammation and pulmonary fibrosis by blocking P38 mitogen-activated protein kinase (p38 MAPK) activation .
Result of Action
The molecular and cellular effects of this compound’s action include the dose-dependent inhibition of lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) release in mouse primary peritoneal macrophages . In addition, it exhibits promising in vivo anti-inflammatory effects in a LPS-induced mouse acute lung injury model .
生化分析
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-7-carboxamide has been reported to interact with Discoidin Domain Receptor 1 (DDR1), a transmembrane receptor tyrosine kinase . DDR1 recognizes fibrillar collagens as extracellular ligands and is involved in fundamental cellular processes, including cell proliferation, migration, adhesion, and matrix remodeling .
Cellular Effects
This compound has been found to bind to DDR1 with a Kd value of 4.7 nM and suppress its kinase activity with an IC50 value of 9.4 nM . This interaction influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with DDR1, leading to the suppression of its kinase activity . This results in changes in gene expression and impacts various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-7-carboxamide can be synthesized using various methods. Traditional methods include the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst . Another method involves the Bischler-Napieralski reaction, which cyclizes β-phenylethylamine derivatives using phosphorus oxychloride . Recent approaches include enyne metathesis and [2 + 2 + 2] cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned reactions. The choice of method depends on factors such as yield, cost, and environmental impact.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities .
科学研究应用
1,2,3,4-Tetrahydroisoquinoline-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
- 1,2,3,4-Tetrahydroisoquinoline-6-carboxamide
- 1,2,3,4-Tetrahydroisoquinoline-8-carboxamide
Uniqueness
1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing selective inhibitors and studying structure-activity relationships .
属性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)8-2-1-7-3-4-12-6-9(7)5-8/h1-2,5,12H,3-4,6H2,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCGMMLZFLMVGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, trifluoroacetic acid](/img/structure/B2404957.png)



![2-[(4-Bromophenyl)sulfanyl]quinoxaline](/img/structure/B2404965.png)
![N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide](/img/structure/B2404967.png)
![Tert-butyl 2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2404968.png)
![2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide](/img/structure/B2404971.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2404972.png)

![(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2404974.png)
![N-[cyano(2-fluorophenyl)methyl]-2-[methyl(2-nitrophenyl)amino]acetamide](/img/structure/B2404978.png)

